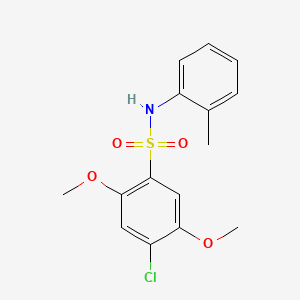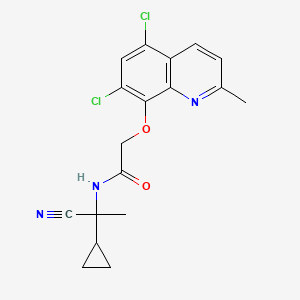
4-chloro-2,5-dimethoxy-N-(4-methylphenyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-2,5-dimethoxy-N-(4-methylphenyl)benzenesulfonamide, also known as 25CN-NBOH, is a novel psychoactive substance that belongs to the class of phenethylamines. It is a derivative of the 2C family of psychedelic drugs and has gained popularity in recent years due to its potent hallucinogenic properties.
作用機序
4-chloro-2,5-dimethoxy-N-(4-methylphenyl)benzenesulfonamide acts as a selective agonist of the 5-HT2A receptor, which is responsible for mediating the hallucinogenic effects of psychedelic drugs. Upon binding to the receptor, this compound activates a cascade of intracellular signaling pathways that lead to the modulation of neuronal activity in the brain. The exact mechanism of action of this compound is not fully understood, but it is thought to involve the activation of the phospholipase C pathway and the release of intracellular calcium.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are similar to those of other 5-HT2A agonists such as LSD and psilocybin. These effects include alterations in mood, perception, and cognition, as well as changes in sensory perception such as visual and auditory hallucinations. This compound has also been shown to increase neuronal activity in regions of the brain associated with emotion and memory, such as the amygdala and hippocampus.
実験室実験の利点と制限
One advantage of using 4-chloro-2,5-dimethoxy-N-(4-methylphenyl)benzenesulfonamide in lab experiments is its high potency and selectivity for the 5-HT2A receptor. This makes it a useful tool for investigating the role of this receptor in various physiological and pathological processes. However, one limitation of using this compound is its high affinity for the 5-HT2A receptor, which can lead to receptor desensitization and downregulation with repeated use. This can make it difficult to interpret the results of experiments involving chronic exposure to this compound.
将来の方向性
There are several future directions for research involving 4-chloro-2,5-dimethoxy-N-(4-methylphenyl)benzenesulfonamide. One area of interest is the development of novel therapeutic agents based on the structure of this compound that can target the 5-HT2A receptor for the treatment of psychiatric disorders such as depression and anxiety. Another area of interest is the investigation of the effects of this compound on other serotonin receptors and their potential role in mediating its hallucinogenic effects. Finally, further research is needed to understand the long-term effects of this compound on neuronal function and behavior, and its potential for abuse and addiction.
合成法
The synthesis of 4-chloro-2,5-dimethoxy-N-(4-methylphenyl)benzenesulfonamide involves the reaction of 2,5-dimethoxyphenethylamine with 4-methylbenzenesulfonyl chloride in the presence of a base. The reaction is carried out in a solvent such as dichloromethane or chloroform, and the resulting product is purified through recrystallization.
科学的研究の応用
4-chloro-2,5-dimethoxy-N-(4-methylphenyl)benzenesulfonamide has been studied extensively in the field of neuroscience as a potential tool for investigating the serotonin 2A receptor (5-HT2A). The 5-HT2A receptor is a G protein-coupled receptor that is involved in the regulation of mood, cognition, and perception. This compound has been shown to be a potent agonist of the 5-HT2A receptor, and its effects on this receptor have been studied using various techniques such as radioligand binding assays, calcium imaging, and electrophysiology.
特性
IUPAC Name |
4-chloro-2,5-dimethoxy-N-(4-methylphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO4S/c1-10-4-6-11(7-5-10)17-22(18,19)15-9-13(20-2)12(16)8-14(15)21-3/h4-9,17H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQTVHAZBQYSUOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=C(C(=C2)OC)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO4S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]methylphosphonic acid;hydrate](/img/structure/B7454088.png)
![2-(3-Oxabicyclo[4.1.0]heptan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B7454089.png)
![5-Cyclopropyl-3-[[4-(4-fluorophenyl)sulfonyl-1,4-diazepan-1-yl]methyl]-5-methylimidazolidine-2,4-dione](/img/structure/B7454095.png)
![[2-(2,1,3-Benzothiadiazol-4-ylamino)-2-oxoethyl] 2-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]benzoate](/img/structure/B7454102.png)

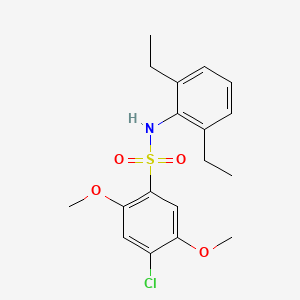

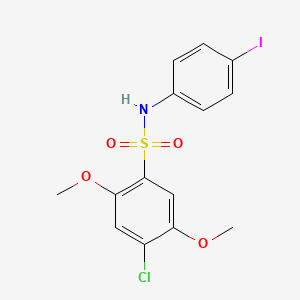
![[4-[3-Chloro-5-(trifluoromethyl)-2-pyridyl]piperazino]-(2,3-dihydro-1,4-benzodioxin-6-yl)methanone](/img/structure/B7454145.png)
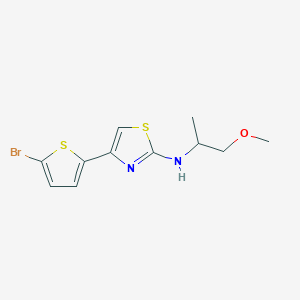

![N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-2-[2-(3-methylphenyl)-1,3-thiazol-4-yl]acetamide](/img/structure/B7454163.png)
